REACTION_CXSMILES
|
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].[CH:15]([NH2:17])=O.Br[CH2:19][C:20]([C:22]1[CH:27]=[C:26]([O:28][CH3:29])[C:25]([Br:30])=[C:24]([O:31][CH3:32])[CH:23]=1)=O.C([O-])([O-])=O.[Na+].[Na+]>O.O1CCOCC1>[Br:30][C:25]1[C:26]([O:28][CH3:29])=[CH:27][C:22]([C:20]2[N:17]=[CH:15][S:2][CH:19]=2)=[CH:23][C:24]=1[O:31][CH3:32] |f:3.4.5|
|
Name
|
2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)ethanone
|
Quantity
|
0.313 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=C(C(=C1)OC)Br)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was fitted with a reflux condenser and a drying tube
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2.25 hours
|
Duration
|
2.25 h
|
Type
|
CUSTOM
|
Details
|
A separate oven-dried flask under argon
|
Type
|
CUSTOM
|
Details
|
The thioformamide mixture (above) was decanted into the reaction flask
|
Type
|
CUSTOM
|
Details
|
leaving solids behind
|
Type
|
CUSTOM
|
Details
|
The reaction flask was fitted with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
put under a drying tube
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
then extracted with EtOAc three times
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude solid was dissolved in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (0-35% EtOAc-hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1OC)C=1N=CSC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |